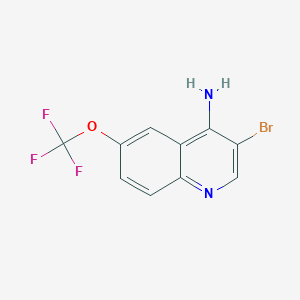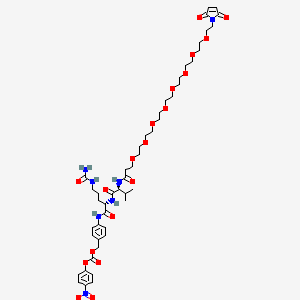
4-Amino-3-bromo-6-trifluoromethoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-bromo-6-trifluoromethoxyquinoline is a chemical compound with the molecular formula C10H6BrF3N2O and a molecular weight of 307.07 g/mol . This compound is notable for its unique structure, which includes a quinoline core substituted with amino, bromo, and trifluoromethoxy groups.
Métodos De Preparación
The synthesis of 4-Amino-3-bromo-6-trifluoromethoxyquinoline typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
4-Amino-3-bromo-6-trifluoromethoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Amino-3-bromo-6-trifluoromethoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-bromo-6-trifluoromethoxyquinoline involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and bromo groups can form hydrogen bonds and halogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
4-Amino-3-bromo-6-trifluoromethoxyquinoline can be compared with other quinoline derivatives, such as:
4-Aminoquinoline: Lacks the bromo and trifluoromethoxy groups, resulting in different chemical properties and biological activities.
3-Bromoquinoline: Lacks the amino and trifluoromethoxy groups, affecting its reactivity and applications.
6-Trifluoromethoxyquinoline: Lacks the amino and bromo groups, leading to variations in its chemical behavior and uses.
The presence of the trifluoromethoxy group in this compound makes it unique, as this group significantly influences the compound’s lipophilicity and overall reactivity.
Propiedades
Número CAS |
1065088-12-1 |
|---|---|
Fórmula molecular |
C10H6BrF3N2O |
Peso molecular |
307.07 g/mol |
Nombre IUPAC |
3-bromo-6-(trifluoromethoxy)quinolin-4-amine |
InChI |
InChI=1S/C10H6BrF3N2O/c11-7-4-16-8-2-1-5(17-10(12,13)14)3-6(8)9(7)15/h1-4H,(H2,15,16) |
Clave InChI |
CMKJKYWKVOPSNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6H-Benzo[c]chromene-1-boronic Acid](/img/structure/B13707427.png)
![[S(R)]-N-[(1S)-1-(2',4',6'-Triisopropyl)-(1,1'-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13707435.png)


![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13707465.png)



